molecular formula C12H9FN2O2 B8635214 3-(2-Fluorobenzoylamino)-2-pyridone CAS No. 52334-52-8

3-(2-Fluorobenzoylamino)-2-pyridone

Cat. No.: B8635214
CAS No.: 52334-52-8
M. Wt: 232.21 g/mol
InChI Key: OHDHWZCCLGANJO-UHFFFAOYSA-N
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Description

3-(2-Fluorobenzoylamino)-2-pyridone is a fluorinated 2-pyridone derivative characterized by a 2-fluorobenzoyl substituent at the 3-amino position of the pyridone ring. This structural motif confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The 2-fluorobenzoyl group enhances acidity and polarizability, which may influence intermolecular interactions such as hydrogen bonding (H-bonding) and π-stacking. Microwave-assisted synthesis methods, as described for related 2-pyridone derivatives, are likely applicable to its preparation, enabling rapid and efficient yields .

Properties

CAS No.

52334-52-8

Molecular Formula

C12H9FN2O2

Molecular Weight

232.21 g/mol

IUPAC Name

2-fluoro-N-(2-oxo-1H-pyridin-3-yl)benzamide

InChI

InChI=1S/C12H9FN2O2/c13-9-5-2-1-4-8(9)11(16)15-10-6-3-7-14-12(10)17/h1-7H,(H,14,17)(H,15,16)

InChI Key

OHDHWZCCLGANJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CNC2=O)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The fluorinated derivative is expected to exhibit stronger H-bonding than 2-thiopyridone due to enhanced NH acidity from the electron-withdrawing fluorine substituent .
  • Valerolactam’s anomalously high ΔH° (10 kcal/mol) contradicts trends but may arise from experimental artifacts in dimer peak measurements .
  • 2-Thiopyridone’s lower ΔH° (7.6 kcal/mol) reflects reduced basicity of the C=S group, partially offset by increased NH acidity .

Research Findings and Contradictions

  • H-Bonding vs. Substituent Effects : While 2-pyridone derivatives generally follow trends in H-bond strength, valerolactam remains an outlier, highlighting the need for solvent- and method-specific validation .
  • Fluorine’s Role: The 2-fluorobenzoyl group likely enhances intermolecular interactions in this compound, making it superior to non-fluorinated analogs in applications requiring strong H-bond networks.

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